2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide or tetrahydrofuran to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce primary amines .
Scientific Research Applications
2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-methylbenzenesulfonamide
- N-ethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 2,4-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Uniqueness
2,4-dimethyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the presence of both phenethyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s ability to interact with multiple molecular targets, making it a versatile tool in research and development .
Properties
IUPAC Name |
2,4-dimethyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-18-11-12-22(19(2)16-18)27(25,26)24(17-21-10-6-7-14-23-21)15-13-20-8-4-3-5-9-20/h3-12,14,16H,13,15,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKRSOQOEYKXJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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